molecular formula C12H10N2O3S2 B2907480 3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one CAS No. 910863-74-0

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one

Cat. No.: B2907480
CAS No.: 910863-74-0
M. Wt: 294.34
InChI Key: ONBMHDQFEJURTO-UHFFFAOYSA-N
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Description

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one is a heterocyclic compound that belongs to the class of thieno[3,2-c][1,2,6]thiadiazine derivatives This compound is characterized by its unique structure, which includes a thieno ring fused with a thiadiazine ring, and a benzyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thieno[3,2-c]thiadiazine derivative with a benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thieno ring, using reagents such as alkyl halides or aryl halides under basic conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.

Scientific Research Applications

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral agents.

    Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one can be compared with other similar compounds, such as:

    1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in the substitution pattern and the presence of a benzene ring.

    Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar thieno ring but are fused with a pyrimidine ring instead of a thiadiazine ring.

    Benzothiadiazole derivatives: These compounds have a benzene ring fused with a thiadiazole ring and exhibit different electronic properties compared to thieno[3,2-c][1,2,6]thiadiazine derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-12-11-10(6-7-18-11)13-19(16,17)14(12)8-9-4-2-1-3-5-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBMHDQFEJURTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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